molecular formula C13H20N4O2 B1622281 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime CAS No. 261623-50-1

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime

Cat. No.: B1622281
CAS No.: 261623-50-1
M. Wt: 264.32 g/mol
InChI Key: FQCMHGPDEIGAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime is a chemical compound that belongs to the class of arylpiperazines. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to an acetamidoxime moiety. Aryl piperazines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime typically involves the reaction of 1-(2-methoxyphenyl)piperazine with suitable reagents to introduce the acetamidoxime group. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile to form an intermediate, which is then further reacted to introduce the acetamidoxime group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. Techniques such as recrystallization from optimized solvents can be employed to purify the intermediate compounds, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine used as an antidepressant.

    Naftopidil: Another arylpiperazine with applications in treating benign prostatic hyperplasia.

    Urapidil: Used for managing hypertension.

Uniqueness

4-(2-Methoxyphenyl)-1-piperazineacetamidoxime is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxyphenyl group and acetamidoxime moiety contribute to its unique interactions with biological targets, differentiating it from other arylpiperazines .

Properties

IUPAC Name

N'-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(14)15-18/h2-5,18H,6-10H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMHGPDEIGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372441
Record name N-HYDROXY-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHANIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261623-50-1
Record name N-HYDROXY-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHANIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.